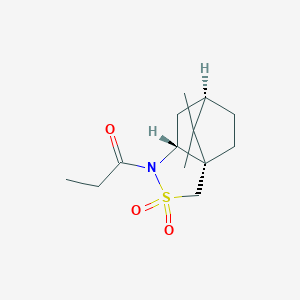![molecular formula C32H56N4O13 B166127 2-[[2-[2-[[2-[bis(carboxymethyl)amino]-2-oxoethyl]-(2-tetradecanoyloxyethyl)amino]ethyl-(2-hydroxyethyl)amino]acetyl]-(carboxymethyl)amino]acetic acid CAS No. 138420-02-7](/img/structure/B166127.png)
2-[[2-[2-[[2-[bis(carboxymethyl)amino]-2-oxoethyl]-(2-tetradecanoyloxyethyl)amino]ethyl-(2-hydroxyethyl)amino]acetyl]-(carboxymethyl)amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N(3)-2’-Myristoyloxyethyl-N(6)-2’-hydroxyethyl-1,8-dioxotriethylenetetramine-N,N,N’,N’-tetraacetic acid is a complex organic compound with a unique structure that combines multiple functional groups. This compound is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its structure includes myristoyloxyethyl and hydroxyethyl groups, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N(3)-2’-Myristoyloxyethyl-N(6)-2’-hydroxyethyl-1,8-dioxotriethylenetetramine-N,N,N’,N’-tetraacetic acid involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of Myristoyloxyethyl Intermediate: This step involves the esterification of myristic acid with ethylene glycol to form the myristoyloxyethyl intermediate. The reaction typically requires an acid catalyst and is carried out under reflux conditions.
Introduction of Hydroxyethyl Group: The hydroxyethyl group is introduced through a nucleophilic substitution reaction, where ethylene oxide reacts with the intermediate formed in the previous step.
Formation of 1,8-Dioxotriethylenetetramine Core: This step involves the condensation of triethylenetetramine with a suitable carbonyl compound, such as glyoxal, under acidic conditions to form the 1,8-dioxotriethylenetetramine core.
Final Coupling Reaction: The final step involves the coupling of the myristoyloxyethyl and hydroxyethyl intermediates with the 1,8-dioxotriethylenetetramine core. This reaction is typically carried out in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), under anhydrous conditions.
Industrial Production Methods
Industrial production of N(3)-2’-Myristoyloxyethyl-N(6)-2’-hydroxyethyl-1,8-dioxotriethylenetetramine-N,N,N’,N’-tetraacetic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N(3)-2’-Myristoyloxyethyl-N(6)-2’-hydroxyethyl-1,8-dioxotriethylenetetramine-N,N,N’,N’-tetraacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Alkyl halides or sulfonates in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N(3)-2’-Myristoyloxyethyl-N(6)-2’-hydroxyethyl-1,8-dioxotriethylenetetramine-N,N,N’,N’-tetraacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with metal ions.
Industry: Utilized in the formulation of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N(3)-2’-Myristoyloxyethyl-N(6)-2’-hydroxyethyl-1,8-dioxotriethylenetetramine-N,N,N’,N’-tetraacetic acid involves its ability to chelate metal ions and interact with biological molecules. The compound’s multiple functional groups allow it to form stable complexes with metal ions, which can then interact with enzymes, proteins, and other biomolecules. This chelation process can inhibit enzyme activity, alter protein conformation, and affect cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with similar metal-binding properties.
Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with a structure similar to N(3)-2’-Myristoyloxyethyl-N(6)-2’-hydroxyethyl-1,8-dioxotriethylenetetramine-N,N,N’,N’-tetraacetic acid.
Uniqueness
N(3)-2’-Myristoyloxyethyl-N(6)-2’-hydroxyethyl-1,8-dioxotriethylenetetramine-N,N,N’,N’-tetraacetic acid is unique due to its combination of myristoyloxyethyl and hydroxyethyl groups, which provide additional functionalization and potential for diverse applications. Its ability to form stable complexes with metal ions and interact with biological molecules sets it apart from other chelating agents.
Properties
CAS No. |
138420-02-7 |
|---|---|
Molecular Formula |
C32H56N4O13 |
Molecular Weight |
704.8 g/mol |
IUPAC Name |
2-[[2-[2-[[2-[bis(carboxymethyl)amino]-2-oxoethyl]-(2-tetradecanoyloxyethyl)amino]ethyl-(2-hydroxyethyl)amino]acetyl]-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C32H56N4O13/c1-2-3-4-5-6-7-8-9-10-11-12-13-32(48)49-19-17-34(21-27(39)36(24-30(44)45)25-31(46)47)15-14-33(16-18-37)20-26(38)35(22-28(40)41)23-29(42)43/h37H,2-25H2,1H3,(H,40,41)(H,42,43)(H,44,45)(H,46,47) |
InChI Key |
FLQUOGJSSXUQCY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OCCN(CCN(CCO)CC(=O)N(CC(=O)O)CC(=O)O)CC(=O)N(CC(=O)O)CC(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCCN(CCN(CCO)CC(=O)N(CC(=O)O)CC(=O)O)CC(=O)N(CC(=O)O)CC(=O)O |
Key on ui other cas no. |
138420-02-7 |
Synonyms |
Gd-MHE-DTTA MHE-DTTA N(3)-2'-myristoyloxyethyl-N(6)-2'-hydroxyethyl-1,8-dioxotriethylenetetramine-N,N,N',N'-tetraacetic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(1R,2R,3S,4S)-1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B166070.png)


![1-[(2S,3R)-2-hydroxynonan-3-yl]imidazole-4-carboxamide](/img/structure/B166077.png)
![[6'-[4-(Diaminomethylideneamino)benzoyl]oxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 4-(diaminomethylideneamino)benzoate;hydrochloride](/img/structure/B166081.png)
![1-(3,4-dihydro-2H-chromen-2-yl)-2-[[2-(3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]ethanol](/img/structure/B166084.png)

